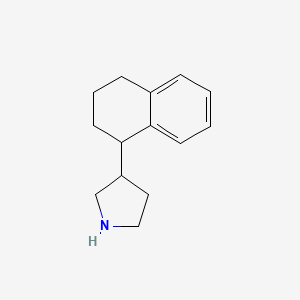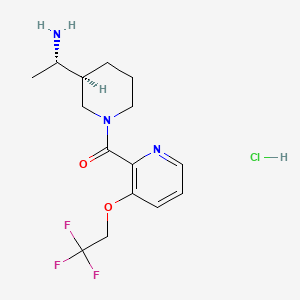
((S)-3-((S)-1-Aminoethyl)piperidin-1-yl)(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoroethoxy group, a pyridine ring, and a piperidine moiety, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the pyridine derivative with 2,2,2-trifluoroethanol under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the pyridine and piperidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a ligand in receptor studies due to its ability to interact with specific biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group and the pyridine ring allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar trifluoroethoxy group but different core structure.
1-Hydroxycyclohexyl phenyl ketone: Another compound with a similar functional group but different ring systems.
Uniqueness
The uniqueness of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride lies in its combination of the trifluoroethoxy group, pyridine ring, and piperidine moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C15H21ClF3N3O2 |
|---|---|
Peso molecular |
367.79 g/mol |
Nombre IUPAC |
[(3S)-3-[(1S)-1-aminoethyl]piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C15H20F3N3O2.ClH/c1-10(19)11-4-3-7-21(8-11)14(22)13-12(5-2-6-20-13)23-9-15(16,17)18;/h2,5-6,10-11H,3-4,7-9,19H2,1H3;1H/t10-,11-;/m0./s1 |
Clave InChI |
IOIVFJZMBOIGIN-ACMTZBLWSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl |
SMILES canónico |
CC(C1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)


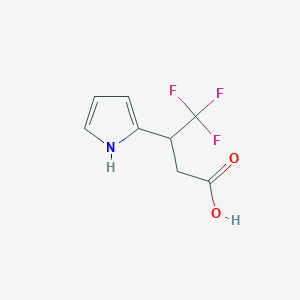
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

aminehydrochloride](/img/structure/B13586788.png)
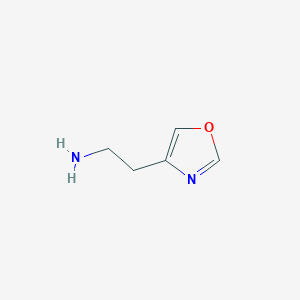
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
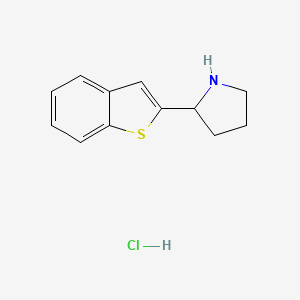
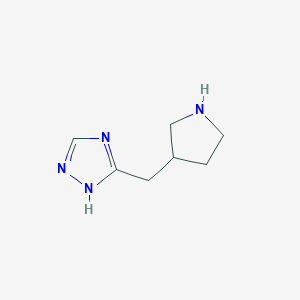
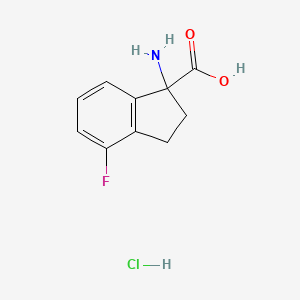
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
